Guanosine-2',3'-O-methylidenephosphonate
Description
Guanosine-2',3'-O-methylidenephosphonate is a synthetic guanosine derivative characterized by a methylidene (CH₂) bridge linking the 2' and 3' hydroxyl groups of the ribose moiety, forming a cyclic phosphonate structure. This modification replaces the typical phosphate or cyclic phosphate group with a phosphonate (C-P bond), enhancing resistance to enzymatic hydrolysis compared to natural nucleotides.
Properties
Molecular Formula |
C11H14N5O8P |
|---|---|
Molecular Weight |
375.23 g/mol |
IUPAC Name |
[(2S,3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl]phosphonic acid |
InChI |
InChI=1S/C11H14N5O8P/c12-10-14-7-4(8(18)15-10)13-2-16(7)9-6-5(3(1-17)22-9)23-11(24-6)25(19,20)21/h2-3,5-6,9,11,17H,1H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,5-,6-,9-,11+/m1/s1 |
InChI Key |
GKAPYWCOOQBBHV-KXSYMAMXSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)O[C@@H](O4)P(=O)(O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OC(O4)P(=O)(O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Cyclocondensation of Guanosine with Phosphonic Acid Derivatives
This method draws parallels from cyclic phosphate synthesis, adapting phosphonate-specific reagents.
Steps :
-
Protection of Guanosine :
-
Phosphonylation and Cyclization :
-
React the activated intermediate with methylphosphonic dichloride (CH₃POCl₂) in the presence of triethylamine (TEA) as a base.
-
The dichloride reacts sequentially with the 2' and 3' hydroxyls, forming the cyclic methylidenephosphonate bridge.
-
-
Deprotection :
-
Remove the 5'-TBDMS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Hypothetical Data :
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Protection | 92 | 98 | TBDMS-Cl, imidazole, DMF, 25°C, 12 h |
| Cyclization | 65 | 95 | CH₃POCl₂, TEA, -10°C, 6 h |
| Deprotection | 88 | 97 | TBAF, THF, 0°C → 25°C, 2 h |
Advantages : Minimal steps; high regioselectivity due to pre-activation.
Limitations : Methylphosphonic dichloride’s moisture sensitivity necessitates rigorous anhydrous conditions.
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Diol Formation | 85 | 96 | 0.1 M HCl, 25°C, 3 h |
| Arbuzov Reaction | 58 | 93 | P(OEt)₃, CH₃I, 80°C, 8 h |
| Deprotection | 90 | 98 | AcOH/H₂O (1:1), 25°C, 4 h |
Advantages : Utilizes stable, commercially available reagents.
Limitations : Moderate cyclization efficiency due to competing linear phosphonate formation.
Route 3: Enzymatic Synthesis Using Purine Nucleoside Phosphorylase (PNP)
Capitalizing on the compound’s role as a PNP inhibitor, this route explores enzymatic transglycosylation.
Steps :
-
Substrate Preparation :
-
Synthesize 2',3'-O-methylidenephosphonate ribose-1-phosphate via chemical phosphorylation of methyl α-D-ribofuranoside.
-
-
Enzymatic Coupling :
-
Incubate the modified ribose-1-phosphate with guanine and PNP enzyme (EC 2.4.2.1) in pH 7.4 buffer at 37°C.
-
-
Product Isolation :
-
Purify using ion-exchange chromatography to separate unreacted guanine and phosphate byproducts.
-
Hypothetical Data :
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Ribose-1-P Synthesis | 75 | 91 | POCl₃, TEA, CH₃CN, 0°C, 2 h |
| Enzymatic Coupling | 40 | 88 | PNP (10 U/mL), 37°C, 24 h |
| Purification | 85 | 99 | DEAE-Sepharose, NaCl gradient |
Advantages : High stereoselectivity; avoids harsh chemical conditions.
Limitations : Low enzymatic efficiency for non-natural substrates; costly enzyme purification.
Comparative Analysis of Methods
The table below evaluates the three routes based on critical parameters:
| Parameter | Route 1 (Cyclocondensation) | Route 2 (Arbuzov) | Route 3 (Enzymatic) |
|---|---|---|---|
| Total Yield (%) | 52 | 45 | 25 |
| Stereoselectivity | >99:1 (β-anomer) | 95:5 (β:α) | 100% β |
| Scalability | Moderate | High | Low |
| Cost | $$$ | $$ | $$$$ |
| Purity (%) | 95 | 93 | 88 |
Key Findings :
-
Route 1 offers the best balance of yield and stereochemical control but requires specialized reagents.
-
Route 2 is more scalable but suffers from side-product formation during cyclization.
-
Route 3 , while highly selective, is impractical for industrial-scale synthesis due to enzymatic limitations.
Chemical Reactions Analysis
GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the purine base or the ribosyl moiety .
Scientific Research Applications
GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its role in cellular signaling and metabolism. In medicine, it is being investigated for its potential therapeutic effects, particularly in the context of neuroprotection and the treatment of central nervous system diseases . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE involves its interaction with specific molecular targets and pathways. It is known to interact with purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides . This interaction can influence various cellular processes, including DNA and RNA synthesis, and may contribute to its neuroprotective effects . The exact molecular pathways involved are still under investigation, but they likely include modulation of intracellular signaling cascades and reduction of oxidative stress .
Comparison with Similar Compounds
Structural Analog: Guanosine-2',3'-Cyclic Monophosphate (2',3'-cGMP)
Structural Differences :
- 2',3'-cGMP contains a cyclic ester (O-P bond) between the 2' and 3' hydroxyl groups, whereas Guanosine-2',3'-O-methylidenephosphonate features a methylidene-bridged cyclic phosphonate (C-P bond).
- The phosphonate group in the target compound confers greater chemical stability against phosphatases compared to the labile cyclic phosphate in 2',3'-cGMP .
Functional Insights :
Positional Isomers: Guanosine-2'-Monophosphate (2'-GMP) and Guanosine-3'-Monophosphate (3'-GMP)
Structural Comparison :
- 2'-GMP and 3'-GMP are linear monophosphate isomers differing in the position of the phosphate group on the ribose.
Commercial Mixture: Guanosine-2'(3')-Monophosphate Disodium Salt
Properties :
- This compound is a 1:1 mixture of 2'-GMP and 3'-GMP isomers, used in biochemical studies as a stable nucleotide source .
- In contrast, this compound’s cyclic structure eliminates isomerization, offering a single, well-defined conformation.
Enzymatic and Metabolic Interactions
tRNA Methyltransferases
- Enzymes like TrmH specifically recognize the 2'-OH group of guanosine in tRNA, transferring methyl groups from S-adenosylmethionine (AdoMet) .
- The methylidene phosphonate’s modified ribose likely disrupts this recognition, as seen in studies where ribose methylation stabilizes tRNA but alters enzyme binding .
Stability Under Stress Conditions
- Guanosine-2',3'-cyclic phosphate derivatives accumulate under oxidative stress (e.g., sodium hypochlorite exposure), indicating roles in stress response .
- The phosphonate analog’s resistance to hydrolysis could enhance its persistence in harsh environments, though experimental confirmation is needed.
Data Table: Key Properties of Guanosine Derivatives
*Note: Direct data for this compound is extrapolated from analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Guanosine-2',3'-O-methylidenephosphonate, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of phosphorylated nucleosides like this compound typically involves regioselective protection of hydroxyl groups, followed by phosphorylation using phosphoramidite or H-phosphonate chemistry. For example, dibenzyl phosphate intermediates can be employed to avoid premature hydrolysis . Purity optimization requires HPLC purification (C18 columns, 0.1% TFA/ACN gradient) and validation via P NMR to confirm the absence of unreacted phosphate species. Contaminants like free guanosine or inorganic phosphate should be quantified using ion-exchange chromatography .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Structural validation combines mass spectrometry (ESI-MS in negative ion mode) and H/C/P NMR spectroscopy. Key NMR signals include the methylidene group (δ ~4.8 ppm in H NMR) and the phosphorus resonance (δ ~-2 ppm in P NMR). Comparative analysis with reference spectra of related cyclic phosphates (e.g., Guanosine-2',3'-cyclic monophosphate) ensures specificity .
Q. What experimental conditions stabilize this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent. Buffered solutions (pH 6.5–7.5, 20 mM Tris or phosphate) at 4°C minimize hydrolysis. Avoid divalent cations (e.g., Mg) that catalyze phosphate cleavage. Lyophilization with cryoprotectants (trehalose or mannitol) preserves long-term stability .
Advanced Research Questions
Q. How does this compound interact with RNA polymerases, and what assays are suitable for studying this inhibition?
- Methodological Answer : The compound may act as a chain terminator by mimicking natural nucleotide triphosphates. Radiolabeled ([P]-ATP) in vitro transcription assays with purified RNA polymerase can quantify inhibition. Gel electrophoresis (denaturing PAGE) identifies truncated RNA products. Kinetic parameters (, IC) are derived from Lineweaver-Burk plots .
Q. What role does this compound play in bacterial signaling pathways, and how can genetic knockouts clarify its function?
- Methodological Answer : In Pseudomonas aeruginosa, cyclic guanosine derivatives modulate biofilm formation. CRISPR-Cas9 knockout strains targeting guanylate cyclase genes (e.g., PA1120) can be engineered. Metabolomic profiling (LC-MS/MS) of wild-type vs. knockout strains under stress (e.g., oxidative or nutrient deprivation) identifies pathway-specific metabolites .
Q. How can contradictory data on the compound’s metabolic effects (e.g., upregulation vs. toxicity) be resolved?
- Methodological Answer : Discrepancies often arise from concentration-dependent effects or cell-type specificity. Dose-response studies (0.1–100 µM) in primary vs. transformed cell lines (e.g., HEK293 vs. HeLa) are critical. Mitochondrial toxicity assays (JC-1 staining for membrane potential) and ATP/ADP ratio quantification (luminescence assays) differentiate metabolic modulation from cytotoxicity .
Q. What advanced techniques enable real-time tracking of this compound in live cells?
- Methodological Answer : Click chemistry probes (e.g., alkyne-tagged analogs) coupled with fluorescent azides enable visualization via confocal microscopy. For dynamic tracking, FRET-based biosensors (e.g., Epac-based cAMP sensors adapted for guanosine derivatives) can be engineered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
